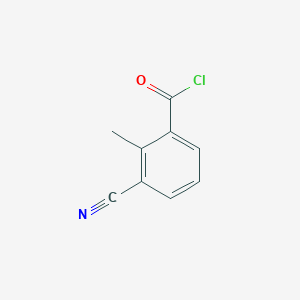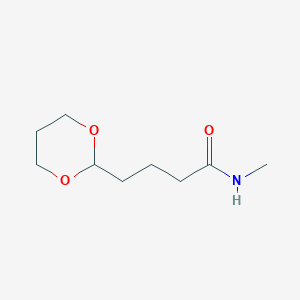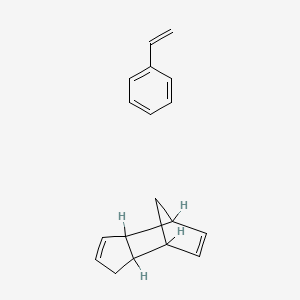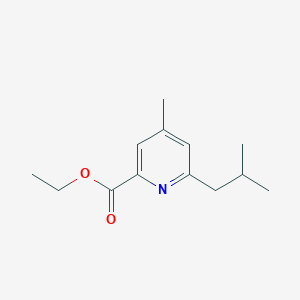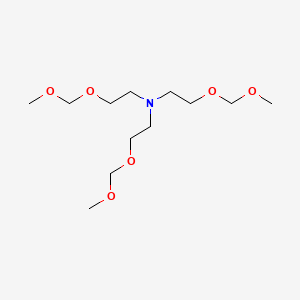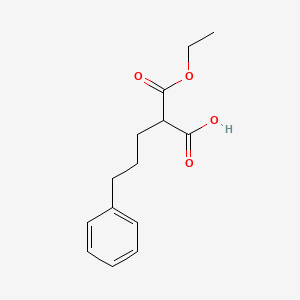
2-(Ethoxycarbonyl)-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-5-phenylpentanoic acid is an organic compound that belongs to the class of malonic acid esters. These esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a malonic acid monoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by a strong base to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with 3-phenylpropyl bromide to form the alkylated product.
Hydrolysis and Decarboxylation: The diester is then hydrolyzed under acidic conditions to yield the monoester, followed by decarboxylation to produce this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxycarbonyl)-5-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release malonic acid, which can then participate in metabolic pathways. The phenylpropyl group may interact with specific receptors or enzymes, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A commonly used malonic acid ester in organic synthesis.
Methyl malonate: Another malonic acid ester with similar reactivity.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis
Uniqueness
2-(Ethoxycarbonyl)-5-phenylpentanoic acid is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-ethoxycarbonyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-18-14(17)12(13(15)16)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16) |
InChI Key |
ZPDHMGJYTMPCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


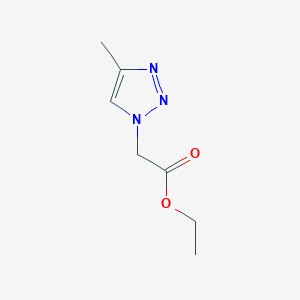
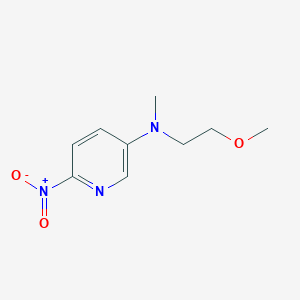
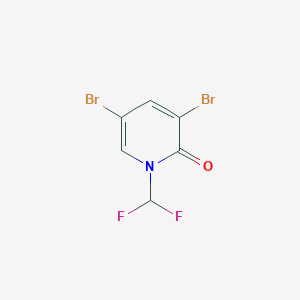
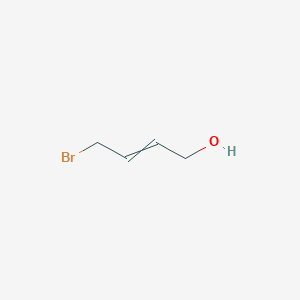
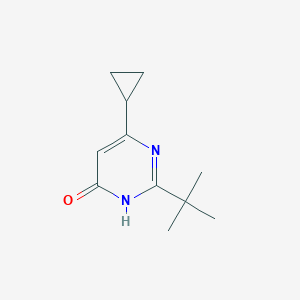
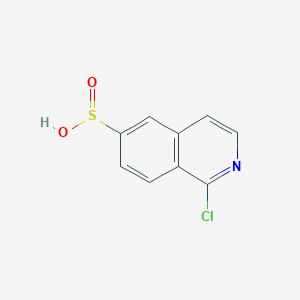
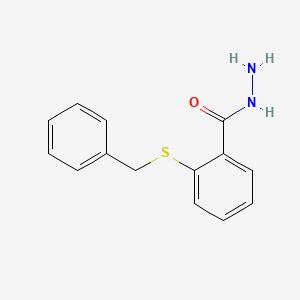
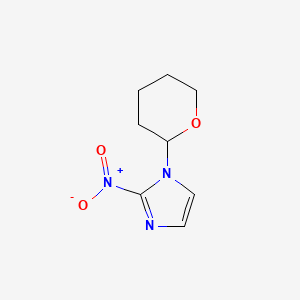
![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)
